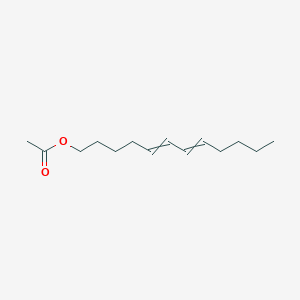
反式-肉桂酸乙酸
描述
Trans-Styrylacetic acid (TSA) is an organic compound that has been studied for its potential applications in scientific research.
科学研究应用
药理学: 肽酰甘氨酸 α-羟化单加氧酶抑制剂
反式-肉桂酸乙酸: 作为酶肽酰甘氨酸 α-羟化单加氧酶的机制型抑制剂使用 {svg_1}。该酶在神经内分泌肽的生物合成中至关重要。通过抑制该酶,研究人员可以研究该酶在各种生理过程中的作用,并可能开发针对肽激素成熟的治疗药物。
有机合成: 生物转化中的介质
在有机化学中,反式-肉桂酸乙酸在生物转化过程中充当细菌酪氨酸酶的底物 {svg_2}。这些反应对于合成具有重要医学意义的化合物(如用于治疗帕金森病的 L-多巴)以及环境应用(如污染物的生物聚合)非常重要。
材料科学: 先进材料的合成
虽然没有直接引用材料科学中的具体应用,但反式-肉桂酸乙酸的化学性质表明其在合成聚合物和共聚合物方面的潜在用途。 它的乙烯基可以发生聚合,从而产生具有各种应用的材料,从涂料到先进复合材料 {svg_3}.
生物化学: 酶促反应的研究
在生物化学中,反式-肉桂酸乙酸用于研究肽酰甘氨酸 α-羟化单加氧酶的作用 {svg_4}。该酶参与肽酰胺化的最后一步,肽酰胺化是许多激素和神经递质活性必不可少的修饰。了解该酶的机制可以深入了解肽激素的调控。
农业: 在植物生长和保护中的潜在作用
虽然反式-肉桂酸乙酸在农业中的直接应用尚未得到充分记录,但其作为特定酶抑制剂的作用可以被探索用于植物生长和保护策略。 例如,操纵激素生物合成途径可以导致作物增强抗逆性或生长模式 {svg_5}.
分析化学: 色谱研究
反式-肉桂酸乙酸: 由于其独特的紫外吸收特性,可用于分析化学中的色谱研究。 它可以作为复杂混合物定性和定量分析的标准或参考化合物 {svg_6}.
作用机制
Target of Action
Trans-Styrylacetic acid, also known as 4-Phenyl-3-butenoic acid, primarily targets the enzyme Peptidylglycine α-hydroxylating monooxygenase . This enzyme plays a crucial role in the amidation of bioactive peptides, a process that often enhances the activity of the peptide.
Mode of Action
Trans-Styrylacetic acid acts as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase This means that the compound binds to the enzyme and undergoes a transformation, leading to the inactivation of the enzyme
安全和危害
Trans-Styrylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to wash thoroughly after handling .
未来方向
生化分析
Biochemical Properties
trans-Styrylacetic acid plays a significant role in biochemical reactions, particularly as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase . This enzyme is involved in the conversion of C-terminal glycine-extended peptides to their active α-amidated products. The interaction between trans-Styrylacetic acid and peptidylglycine α-hydroxylating monooxygenase is crucial for understanding its inhibitory effects and potential therapeutic applications.
Metabolic Pathways
trans-Styrylacetic acid is involved in various metabolic pathways, including the phenylacetyl-CoA catabolon . This pathway encompasses the transformation of trans-Styrylacetic acid into phenylacetyl-CoA, which is subsequently catabolized into general metabolites. The interaction of trans-Styrylacetic acid with enzymes and cofactors in this pathway is crucial for understanding its metabolic significance.
属性
IUPAC Name |
(E)-4-phenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXFXNEYIHJST-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959161 | |
| Record name | trans-Styrylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1914-58-5, 2243-53-0 | |
| Record name | (3E)-4-Phenyl-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Styrylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-3-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Butenoic acid, 4-phenyl-, (3E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTENOIC ACID, 4-PHENYL-, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WSP69ABK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the photoluminescent properties of hybrid materials incorporating trans-styrylacetic acid?
A: Research indicates that hybrid materials synthesized using trans-styrylacetic acid exhibit favorable photoluminescent properties, specifically demonstrating long luminescence lifetimes and high quantum efficiencies. [] This suggests potential applications in areas like optoelectronics and sensing technologies.
Q2: Can trans-styrylacetic acid be used as a precursor in the synthesis of more complex molecules?
A: Yes, trans-styrylacetic acid serves as a starting material for synthesizing other valuable compounds. For instance, it can react with aqueous potassium hydrogen sulfate (KHSO5) to yield trans-3-hydroxy-4-phenylbutyrolactone. [, ] This lactone structure is found in various natural products and pharmaceuticals, highlighting the synthetic utility of trans-styrylacetic acid.
Q3: How is trans-styrylacetic acid involved in biological systems?
A: trans-Styrylacetic acid is a component of the phenylacetyl-CoA catabolon, a complex metabolic unit. [] Within this system, various structurally related compounds, including trans-styrylacetic acid, are catabolized into phenylacetyl-CoA, a common intermediate that feeds into central metabolic pathways. This highlights the role of trans-styrylacetic acid in the breakdown and utilization of specific molecules within biological systems.
Q4: What are the potential applications of hybrid materials containing trans-styrylacetic acid in material science?
A: The research highlights the use of trans-styrylacetic acid in constructing hybrid materials through radical addition polymerization with other monomers like vinyltrimethoxysilane. [] These hybrid materials, often incorporating rare earth elements, are characterized using techniques like NMR, FTIR, XRD, and SEM. The unique properties of these hybrids, combined with their tunable compositions, make them promising candidates for applications in areas like catalysis, sensing, and advanced material design.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)


![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)
![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)





